2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride
Overview
Description
“2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride” is a chemical compound that contains an azetidine ring and a pyridine ring. Azetidine is a four-membered heterocyclic compound with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidine derivatives can generally be synthesized through various methods, including ring closure reactions and functionalization of preformed azetidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a pyridine ring via an ether linkage. The bromine atom would be attached to the 5-position of the pyridine ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and pyridine rings, as well as the bromine atom. The ether linkage could potentially be cleaved under certain conditions, and the bromine atom could be involved in various substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the azetidine and pyridine rings, the ether linkage, and the bromine atom would all influence its properties .
Scientific Research Applications
Synthesis and Biological Evaluation of Novel Azetidine Derivatives : A study synthesized a compound similar to 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride and evaluated its antibacterial and antifungal activities, demonstrating acceptable results (B. G. Rao, A. Prasad, P. Rao, 2013).
Stereoselective Synthesis of Piperidines : Research involved the reactivity of related azetidine derivatives, leading to the stereoselective preparation of new azaheterocycles useful in medicinal chemistry (Karen Mollet et al., 2011).
Potential Elastase Inhibitors : A study synthesized 1-alkoxycarbonyl-3-bromoazetidin-2-ones, closely related to this compound, and found them to act as transient inhibitors of porcine pancreatic elastase (C. Beauve et al., 1999).
Development of BTK Inhibitors : Another study developed a new route to synthesize a BTK intermediate related to this compound, highlighting significant improvements in yield and purity (Lady Mae Alabanza et al., 2013).
Synthesis of Novel Ligands for Nicotinic Receptors : Research synthesized an analogue of this compound, potentially a new ligand for nicotinic receptors (F. Karimi, B. Långström, 2002).
Synthesis of Azetidin-2-ones : A study focused on synthesizing azetidin-2-ones with terminally oxygenated ethyl side chains, which could be relevant to the structure of this compound (C. Kaneko et al., 1986).
Antibacterial Studies of Azetidin-2-ones : Research prepared azetidin-2-ones and evaluated their in vitro antibacterial activity against several pathogens, demonstrating marginal activity in some compounds (A. Halve et al., 2007).
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to study its reactivity and the types of chemical reactions it can undergo .
properties
IUPAC Name |
2-(azetidin-3-yloxy)-5-bromopyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-1-2-8(11-3-6)12-7-4-10-5-7;/h1-3,7,10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWQXKJDSUFMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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